benzofuran-2-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Description
Benzofuran-2-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a heterocyclic compound featuring a benzofuran core linked to a piperazine ring through a methanone bridge. The piperazine moiety is further substituted with a tetrazole ring bearing a 3,4-difluorophenyl group.
Key structural features include:
- Benzofuran-2-yl group: Enhances lipophilicity and π-π stacking interactions.
- Piperazine ring: Provides conformational flexibility and hydrogen-bonding capabilities.
- Tetrazole group: Acts as a bioisostere for carboxylic acids, improving metabolic stability .
- 3,4-Difluorophenyl substituent: Modulates electronic properties and enhances binding affinity to hydrophobic pockets .
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N6O2/c22-16-6-5-15(12-17(16)23)29-20(24-25-26-29)13-27-7-9-28(10-8-27)21(30)19-11-14-3-1-2-4-18(14)31-19/h1-6,11-12H,7-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZSNJAGSYYVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
In the field of chemistry, benzofuran-2-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows researchers to study reaction mechanisms and the influence of substituents on reactivity.
Biology
Biologically, this compound is investigated for its interactions with various biomolecules. Its structural features suggest potential bioactivity, making it a candidate for biochemical assays aimed at understanding its effects on cellular processes. Research has indicated that benzofuran derivatives can exhibit antimicrobial properties, which could be relevant in combating multidrug-resistant infections .
Medicine
In medicinal chemistry, the compound shows promise for therapeutic applications. Its multifunctional groups imply potential efficacy against various diseases. Studies have explored its anticancer properties, with some derivatives demonstrating significant activity against human cancer cell lines such as lung (A549), breast (MCF-7), colon (Colo-205), and ovarian cancer (A-2780) . The compound's mechanism of action may involve binding to specific receptors or enzymes, influencing critical biochemical pathways.
Industrial Applications
Industrially, benzofuran derivatives are utilized in developing specialized materials and chemicals, including coatings and advanced polymers. Their stability and reactivity make them suitable for various applications in material science.
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- Fluorination at 3,4-positions (target compound) vs. 2,4-positions () may alter steric and electronic interactions in biological targets.
- The tetrazole group in the target compound offers metabolic stability over triazole analogs (e.g., posaconazole derivatives) but may reduce solubility .
Physicochemical Properties
Preparation Methods
Michael Addition and Cyclization
The benzofuran scaffold is synthesized via a Michael addition of ethyl benzoylacetate and p-benzoquinone , followed by acid-catalyzed cyclization. This yields 2-aryl-5-hydroxybenzofuran ethyl ester (Compound 2 ), a versatile intermediate for further functionalization.
Reaction Conditions :
Bromination for Nucleophilic Substitution
The hydroxyl group of Compound 2 is converted to a bromide (3a or 3b ) using 1,3-dibromopropane or 1,6-dibromohexane under basic conditions.
Reaction Conditions :
- Reagents: 1,3-Dibromopropane (3.0 eq), K₂CO₃ (6.0 eq)
- Solvent: Acetonitrile
- Temperature: Reflux (6–10 hours)
- Yield: 46–51%
Piperazine-Tetrazole Intermediate Synthesis
Tetrazole Ring Formation
The 1-(3,4-difluorophenyl)-1H-tetrazole-5-yl group is synthesized via a [2+3] cycloaddition between 3,4-difluorobenzonitrile and sodium azide.
Reaction Conditions :
Methylation and Piperazine Functionalization
The tetrazole is methylated using iodomethane, followed by coupling to piperazine via nucleophilic substitution.
Reaction Conditions :
- Methylation: CH₃I (1.2 eq), K₂CO₃ (2.0 eq), DMF, 60°C (4 hours)
- Piperazine Coupling: Piperazine (1.5 eq), KI (catalyst), acetonitrile, reflux (6 hours)
- Yield: 82–93%
Final Coupling Strategies
Nucleophilic Substitution
The benzofuran bromide (3a/3b ) reacts with the piperazine-tetrazole intermediate in the presence of a base.
Reaction Conditions :
Mitsunobu Reaction
Alternative coupling uses Mitsunobu conditions to join hydroxylated benzofuran derivatives with the piperazine-tetrazole.
Reaction Conditions :
- Reagents: DEAD (1.5 eq), PPh₃ (1.5 eq)
- Solvent: THF
- Temperature: 0°C to room temperature (12 hours)
- Yield: 65–78%
Optimization and Characterization
Yield Comparison Across Methods
| Method | Conditions | Yield (%) | Citation |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, KI, CH₃CN, 60°C | 36–76 | |
| Mitsunobu Reaction | DEAD, PPh₃, THF | 65–78 |
Structural Confirmation
- HRMS : Molecular ion peaks align with the theoretical mass (C₂₃H₂₁F₂N₇O₂: 489.4 g/mol).
- X-ray Crystallography : Single-crystal analysis of analogous compounds confirms the benzofuran-piperazine linkage.
- NMR : ¹H NMR signals at δ 7.8–8.2 ppm (benzofuran aromatics), δ 3.5–4.0 ppm (piperazine CH₂), and δ 5.2 ppm (tetrazole-CH₂).
Challenges and Solutions
- Regioselectivity in Tetrazole Formation : Use of ZnBr₂ as a catalyst improves 1,5-disubstituted tetrazole yield.
- Piperazine Degradation : Reaction temperatures <70°C prevent ring-opening side reactions.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves polar byproducts.
Q & A
Q. How can metabolic pathways be elucidated using isotopic labeling?
- Methodological Answer : Synthesize a deuterated analog (e.g., CD₃-labeled piperazine) and administer it in rodent models. Use LC-MS/MS to track metabolites, focusing on hydroxylation of the benzofuran ring or N-dealkylation of the piperazine. Compare with in vitro hepatocyte data to identify major Phase I/II pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
